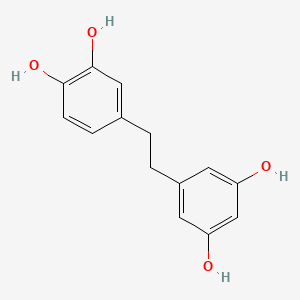

3,3',4,5'-Tetrahydroxybibenzyl

Vue d'ensemble

Description

3,3’,4,5’-Tetrahydroxybibenzyl is an organic compound with the molecular formula C14H14O4. It is a type of bibenzyl derivative characterized by the presence of four hydroxyl groups attached to the benzene rings. This compound is known for its various biological activities and is often studied for its potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,5’-Tetrahydroxybibenzyl typically involves the coupling of two phenolic compounds. One common method is the oxidative coupling of 3,5-dihydroxybenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate and an oxidizing agent like oxygen or air. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .

Industrial Production Methods: Industrial production of 3,3’,4,5’-Tetrahydroxybibenzyl may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3’,4,5’-Tetrahydroxybibenzyl undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens or nitrating agents under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

3,3’,4,5’-Tetrahydroxybibenzyl has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mécanisme D'action

The mechanism of action of 3,3’,4,5’-Tetrahydroxybibenzyl involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. For example, it can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .

Comparaison Avec Des Composés Similaires

Piceatannol: Another bibenzyl derivative with similar hydroxylation patterns.

Resveratrol: A stilbene derivative with antioxidant properties.

Quercetin: A flavonoid with multiple hydroxyl groups and similar biological activities.

Uniqueness: 3,3’,4,5’-Tetrahydroxybibenzyl is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Activité Biologique

3,3',4,5'-Tetrahydroxybibenzyl is a bibenzyl compound that has garnered attention for its diverse biological activities, particularly in the context of cancer research and metabolic regulation. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C14H14O4) is characterized by a biphenyl structure with four hydroxyl groups. This structural configuration is believed to contribute to its biological properties.

1. Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant anti-cancer properties. It has been shown to inhibit the epithelial-to-mesenchymal transition (EMT) in lung cancer cells, which is crucial for metastasis. In studies involving human lung cancer cell lines such as H292, treatment with this compound resulted in:

- Increased Apoptosis : TDB treatment led to a significant increase in apoptosis in detached cells.

- Reduced Anchorage-Independent Growth : The ability of cancer cells to grow independently of anchorage was dramatically diminished.

- EMT Marker Modulation : Western blot analysis indicated an increase in E-cadherin (an epithelial marker) and a decrease in vimentin and SNAIL (mesenchymal markers), suggesting effective EMT suppression .

2. Regulation of Cancer Stem Cells

In addition to its effects on EMT, this compound has been shown to suppress the stemness of cancer stem-like cells (CSCs). In vitro studies demonstrated that:

- Decreased Tumor-Initiating Cells : The compound significantly reduced the population of tumor-initiating cells in various lung cancer cell lines (H460, H23, A549).

- Inhibition of Stemness Pathways : Treatment with TDB downregulated key stemness transcription factors such as Nanog, Oct4, and Sox2 through modulation of the Akt/GSK3β/β-catenin signaling pathway .

Metabolic Effects

Beyond its anti-cancer properties, this compound has also shown promise in modulating adipocyte development and function:

- Effects on Adipogenesis : The compound inhibited lipid accumulation in pre-adipocytes and enhanced lipolysis.

- Cell Cycle Regulation : It induced growth arrest at the G0/G1 phase by regulating mitotic clonal expansion factors .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Epithelial-to-Mesenchymal Transition Inhibition :

- Effects on Cancer Stem Cells :

- Adipocyte Differentiation Modulation :

Propriétés

IUPAC Name |

4-[2-(3,5-dihydroxyphenyl)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h3-8,15-18H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLRRKBJXAJHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176861 | |

| Record name | 3,3',4,5'-Tetrahydroxybibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22318-80-5 | |

| Record name | Dihydropiceatannol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22318-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,5'-Tetrahydroxybibenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022318805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,5'-Tetrahydroxybibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.